molecular formula C9H11BrO B1340690 4-(Bromomethyl)-1-methoxy-2-methylbenzene CAS No. 122488-89-5

4-(Bromomethyl)-1-methoxy-2-methylbenzene

Cat. No.: B1340690
CAS No.: 122488-89-5
M. Wt: 215.09 g/mol
InChI Key: LUAPVXVRGYPASS-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-methoxy-2-methylbenzene is an organic compound with the molecular formula C9H11BrO It is a derivative of toluene, where the methyl group is substituted with a bromomethyl group and a methoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-1-methoxy-2-methylbenzene typically involves the bromination of 1-methoxy-2-methylbenzene. The process can be carried out using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical substitutes the hydrogen atom of the methyl group, forming the bromomethyl derivative.

Industrial Production Methods: In an industrial setting, the bromination reaction can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents like carbon tetrachloride or dichloromethane can enhance the solubility of the reactants and improve the reaction rate. Post-reaction, the product can be purified through distillation or recrystallization.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, potassium cyanide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: 4-(Hydroxymethyl)-1-methoxy-2-methylbenzene, 4-(Cyanomethyl)-1-methoxy-2-methylbenzene.

    Oxidation: 4-(Formyl)-1-methoxy-2-methylbenzene, 4-(Carboxy)-1-methoxy-2-methylbenzene.

    Reduction: 1-Methoxy-2-methylbenzene.

Scientific Research Applications

4-(Bromomethyl)-1-methoxy-2-methylbenzene is utilized in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and resins with specific properties.

    Biological Studies: It is employed in the synthesis of biologically active compounds for medicinal chemistry research.

    Industrial Applications: The compound is used in the manufacture of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-methoxy-2-methylbenzene in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the bromomethyl group is converted to a carbonyl group through the loss of electrons.

Comparison with Similar Compounds

    4-(Bromomethyl)-1-methylbenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    4-(Chloromethyl)-1-methoxy-2-methylbenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

    4-(Bromomethyl)-1-methoxybenzene: Lacks the additional methyl group, affecting its steric and electronic properties.

Uniqueness: 4-(Bromomethyl)-1-methoxy-2-methylbenzene is unique due to the presence of both a bromomethyl and a methoxy group on the benzene ring, which provides a combination of reactivity and stability. The methoxy group is an electron-donating group that can stabilize intermediates in reactions, while the bromomethyl group is a good leaving group, facilitating substitution reactions.

Properties

IUPAC Name

4-(bromomethyl)-1-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAPVXVRGYPASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565410
Record name 4-(Bromomethyl)-1-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122488-89-5
Record name 4-(Bromomethyl)-1-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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